N-CYCLOHEXYL 4-CHLOROBENZAMIDE

Vue d'ensemble

Description

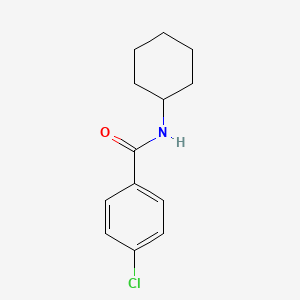

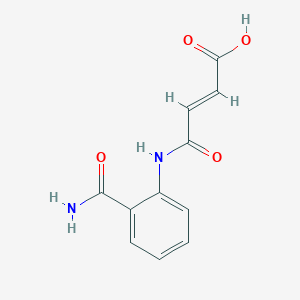

4-Chloro-N-cyclohexylbenzamide is an organic compound with the molecular formula C13H16ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an N-cyclohexyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL 4-CHLOROBENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as chloroform under reflux conditions. The mixture is then cooled, and the product is isolated by washing with aqueous solutions of hydrochloric acid and sodium bicarbonate .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-N-cyclohexylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Substitution: Derivatives with different substituents on the benzene ring.

Reduction: Cyclohexylamine derivatives.

Oxidation: Carboxylic acids and other oxidized products.

Applications De Recherche Scientifique

4-Chloro-N-cyclohexylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The exact mechanism of action of N-CYCLOHEXYL 4-CHLOROBENZAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. Further research is needed to elucidate the detailed pathways involved .

Comparaison Avec Des Composés Similaires

- 4-Chloro-N-phenylbenzamide

- 4-Chloro-N-methylbenzamide

- 4-Chloro-N-ethylbenzamide

Comparison: 4-Chloro-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogsFor instance, the cyclohexyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile .

Propriétés

IUPAC Name |

4-chloro-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXFAESIEUQWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973302 | |

| Record name | 4-Chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57707-20-7 | |

| Record name | 57707-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-N-CYCLOHEXYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-chloro-N-cyclohexylbenzamide (FPS-ZM1)?

A1: 4-Chloro-N-cyclohexylbenzamide (FPS-ZM1) acts as a high-affinity antagonist for the Receptor for Advanced Glycation End Products (RAGE). [, , ] By binding to RAGE, FPS-ZM1 prevents the interaction of RAGE with its ligands, such as Advanced Glycation End Products (AGEs) and High Mobility Group Box 1 (HMGB1). [, ] This inhibition of RAGE signaling has been shown to mitigate various downstream effects associated with RAGE activation, including inflammation, oxidative stress, and cellular dysfunction. [, ]

Q2: How has 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) been used to study the role of RAGE in neurodegenerative diseases?

A2: Research suggests RAGE is implicated in neurodegenerative diseases like Alzheimer's disease. [] Studies utilizing FPS-ZM1 have shown that blocking RAGE with this compound can reduce amyloid-beta (Aβ) deposition, a hallmark of Alzheimer's disease. [] Further research indicates that FPS-ZM1 administration can improve cognitive function in animal models of bacterial meningitis, suggesting a potential therapeutic avenue for neuroinflammatory conditions. []

Q3: What are the implications of using 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) in diabetic nephropathy research?

A3: Diabetic nephropathy, a serious complication of diabetes, involves the damaging effects of AGEs on the kidneys. Studies have demonstrated that FPS-ZM1 can protect podocytes, crucial cells in the kidney's filtration system, from AGE-induced injury. [] FPS-ZM1 achieves this by inhibiting RAGE activation, thereby preventing downstream effects like epithelial-mesenchymal transition (EMT) and fibrosis, processes contributing to kidney damage. [] These findings highlight the potential of targeting RAGE with FPS-ZM1 as a therapeutic strategy for diabetic nephropathy.

Q4: Are there any efforts to develop a PET imaging agent based on 4-chloro-N-cyclohexylbenzamide (FPS-ZM1)?

A4: Yes, research has explored developing a carbon-11 labeled analog of FPS-ZM1 ([11C]FPS-ZM1) for Positron Emission Tomography (PET) imaging. [] This radiolabeled version aims to visualize RAGE distribution in living subjects, potentially aiding in the early diagnosis of Alzheimer's disease, where RAGE overexpression is thought to precede amyloid plaque formation. [] While initial studies have been conducted, further research is necessary to optimize the radiotracer and evaluate its effectiveness in clinical settings.

Q5: How do structural features of 4-chloro-N-cyclohexylbenzamide (FPS-ZM1) relate to its activity?

A5: While detailed structure-activity relationship (SAR) studies for FPS-ZM1 are limited in the provided research, its structure reveals key features potentially contributing to its RAGE binding affinity. The presence of a chlorine atom at the 4-position of the benzamide ring and the cyclohexyl substituent on the nitrogen atom are likely crucial for its interaction with the RAGE binding site. [] Further investigations into structural modifications and their impact on binding affinity and selectivity would be valuable for optimizing its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)